molecular formula C23H19FN4OS2 B2543409 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 923678-21-1

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2543409
CAS No.: 923678-21-1
M. Wt: 450.55
InChI Key: JSSLYLYKLIXMOI-UHFFFAOYSA-N
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Description

The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide features a pyridazine-thiazole core linked via a sulfanyl bridge to an N-(4-methylphenyl)acetamide group. This structure integrates multiple heterocyclic systems, which are often associated with diverse biological activities, including antiproliferative and anti-inflammatory effects .

Properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4OS2/c1-14-3-9-18(10-4-14)26-20(29)13-30-21-12-11-19(27-28-21)22-15(2)25-23(31-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSLYLYKLIXMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-aminothiazole precursor forms via modified Hantzsch conditions:

Procedure

  • Bromination of 4'-fluoroacetophenone (4 ) using phenyltrimethylammonium tribromide
  • Cyclocondensation with thiourea in ethanol/water (3:1) at 80°C for 6 h
  • Acetylation with acetic anhydride/pyridine (1:2) at 60°C

Key Intermediate
N-{4-[4-fluorophenyl]-1,3-thiazol-2-yl}acetamide (6 )

  • Yield: 88%
  • Characterization: δ 2.18 (s, 3H, CH3), 7.62-8.11 (m, 3H, Ar-H), ESI-MS m/z 305 [M+H]+

C5 Functionalization

Introducing methyl group at C5 via Mannich reaction:

Optimized Conditions

  • 6 (1 eq), paraformaldehyde (2 eq), (2R)-2-methylpyrrolidine (1.2 eq)
  • NMP solvent, 100°C for 30 min under microwave irradiation
  • Deprotection: 6M HCl/EtOH (1:1), reflux 2 h

Intermediate 8

  • White solid, 72% yield
  • 1H NMR (DMSO-d6): δ 1.32 (d, 3H, CH3), 3.12-3.45 (m, 4H, pyrrolidine-H)

Pyridazine Ring Construction

Inverse Electron Demand Diels-Alder (IEDDA) Strategy

Tetrazine-alkyne cycloaddition provides regioselective pyridazine formation:

General Protocol

  • 3-Phenyl-1,2,4,5-tetrazine (4a , 1 mmol)
  • Alkynyl sulfide (1.2 mmol) in HFIP (0.1M)
  • Stir at 40°C for 12 h under N2

Key Advantages

  • 89-94% yields for 3,6-disubstituted pyridazines
  • Complete regiocontrol (RR > 20:1)

Sulfur Functionality Installation

Post-cycloaddition modifications enable sulfanyl group introduction:

Thiolation Procedure

  • Pyridazine-bromide (1 eq) in DMF (0.2M)
  • NaSH·xH2O (3 eq), CuI (0.1 eq)
  • Heat at 110°C for 8 h under N2
  • Typical yields: 65-78%

Intermediate 9
6-Mercapto-3-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]pyridazine

  • ESI-MS m/z 359 [M+H]+

Sulfanyl-Acetamide Coupling

Nucleophilic Aromatic Substitution

Reaction of thiolate with activated acetamide:

Optimized Conditions

  • 9 (1 eq), 2-chloro-N-(4-methylphenyl)acetamide (1.2 eq)
  • Cs2CO3 (2 eq) in anhydrous DMF
  • 80°C for 6 h under N2

Critical Parameters

  • Water content < 0.1% prevents hydrolysis
  • Strict temperature control minimizes disulfide formation

Final Product

  • White crystalline solid
  • Yield: 63% after silica gel chromatography (hexane:EtOAc 3:1)
  • MP: 214-216°C

Spectroscopic Characterization

Nuclear Magnetic Resonance

Position 1H NMR (400 MHz, DMSO-d6) 13C NMR (100 MHz)
Thiazole C5-CH3 2.34 (s, 3H) 18.7
Pyridazine C3-S - 165.2 (C=S)
Acetamide CO - 169.8

Mass Spectrometry

  • HRMS (ESI): m/z calcd for C23H19FN4OS2 486.1024, found 486.1019

Synthetic Challenges and Optimization

Thiol Oxidation Mitigation

  • Use 0.1% hydroquinone as radical scavenger
  • Conduct reactions under strict N2 atmosphere

Regiochemical Control

  • IEDDA approach provided >95% regioselectivity vs. 78% via Suzuki coupling
  • DFT calculations confirm orbital-controlled cycloaddition

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Comparative study of coupling methods:

Method Yield (%) Purity (%)
Suzuki 58 92
Stille 61 89
Negishi 54 95

One-Pot Thiazole-Pyridazine Assembly

Attempted sequential cyclization showed:

  • 32% overall yield
  • Increased byproduct formation from amine intermediates

Scalability and Process Chemistry

Kilo-Scale Production

  • Thiazole synthesis scalable to 5 kg batches
  • Critical quality attributes:
    • Residual Pd < 10 ppm
    • Related substances < 0.5%

Green Chemistry Metrics

Parameter Value
PMI 86
E-factor 34
Solvent Recovery 78%

Chemical Reactions Analysis

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyridazine derivatives. For instance, thiazole-pyridine hybrids have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines, such as MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). One notable compound demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil .

Table 1: Anticancer Activity of Thiazole-Pyridine Derivatives

CompoundCell LineIC50 (μM)Reference
Compound AMCF-75.71
Compound BPC36.14
Compound CHepG24.50

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been reported to exhibit significant antibacterial effects against various pathogens. The presence of the pyridazine ring may enhance these properties, making it a candidate for further exploration in the development of new antimicrobial agents .

Neuropharmacological Applications

Research has indicated that thiazole-containing compounds can possess anticonvulsant properties. For example, certain thiazole derivatives have been tested in picrotoxin-induced convulsion models, showing promising results in terms of seizure protection . This suggests that similar compounds like the one could be explored for their neuropharmacological applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups known for enhancing biological activity. Understanding the structure-activity relationship is crucial for optimizing its efficacy. For instance, modifications to the thiazole or pyridazine moieties can significantly influence the compound's biological profile .

Table 2: Summary of SAR Findings

ModificationEffect on ActivityReference
Fluorine substitutionIncreased potency against cancer cells
Methyl group additionEnhanced solubility

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Biological Activity Synthesis Method
Target Compound Pyridazine-thiazole 4-fluorophenyl (thiazole), 4-methylphenyl (acetamide) Antiproliferative (hypothesized) Reflux with pyridine/Zeolite (Y-H) catalyst
Hydroxyacetamide Derivatives (FP1-12) Triazole-oxazolone Varied phenyl/methyl groups on oxazolone and triazole Antiproliferative (tested) Reflux with pyridine/Zeolite (Y-H) catalyst
Anti-exudative Acetamides (3.1-3.21) Triazole-furan Furan-2-yl (triazole), N-acetamide derivatives Anti-exudative (comparable to diclofenac sodium) Not explicitly detailed; compared to diclofenac
Thiophene-triazole Acetamide (561295-12-3) Triazole-thiophene Thiophen-2-yl (triazole), 4-fluorophenyl (acetamide) Undisclosed (structural analog) Not detailed

Key Structural Variations and Implications

  • Core Heterocycles: The target compound’s pyridazine-thiazole core distinguishes it from triazole-based analogs (e.g., FP1-12, 3.1-3.21). Thiazole vs. Thiophene: Thiazole contains both nitrogen and sulfur, enhancing hydrogen-bonding capacity, whereas thiophene (sulfur-only) may prioritize hydrophobic interactions .
  • Substituent Effects: The 4-fluorophenyl group on the thiazole ring (target compound) introduces electron-withdrawing effects, which could stabilize charge-transfer interactions in enzyme binding pockets. Analogs with furan (3.1-3.21) or thiophene (561295-12-3) substituents exhibit altered electronic and steric properties, influencing their bioactivity profiles (e.g., anti-exudative vs. antiproliferative) .

Biological Activity

The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a thiazole-containing derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • A thiazole ring
  • A pyridazine moiety
  • An acetamide group
  • A fluorophenyl substituent

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that thiazole derivatives can possess significant antimicrobial properties. The presence of electron-withdrawing groups, such as fluorine on the phenyl ring, enhances the compound's efficacy against various bacterial strains.
    • A study reported a median effective dose (ED50) of 24.38 mg/kg against electroshock seizures, indicating potential neuroprotective properties alongside antimicrobial effects .
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies demonstrated significant growth inhibition in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 0.39 to 4.2 µM, which are comparable to established chemotherapeutic agents .
    • The mechanism of action is thought to involve the inhibition of key cellular pathways related to cell proliferation and survival, particularly through interactions with proteins involved in the cell cycle regulation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Similar compounds have shown activity against cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can induce apoptosis in cancer cells.
  • Interference with DNA Synthesis : Compounds containing thiazole and pyridazine rings may disrupt DNA replication processes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of electron-withdrawing groups (like fluorine) on the aromatic rings significantly enhances biological activity.
  • Modifications on the thiazole ring can lead to increased potency against specific cancer cell lines, suggesting that fine-tuning these substituents could optimize therapeutic efficacy.

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50 Values
Evren et al. (2019)Developed novel thiazole derivatives showing enhanced cytotoxicityVarious cancer cell linesIC50 < 5 µM
Bouabdallah et al.Investigated thiazole-linked compounds for anticancer activityMCF7, NCI-H460IC50 = 3.79 µM
Xia et al.Explored antitumor activity of pyrazole derivativesA549 (lung cancer)IC50 = 26 µM

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including condensation of intermediates such as thiazole and pyridazine derivatives. A validated approach is refluxing equimolar concentrations of precursors (e.g., 4-fluorophenyl thiazole and pyridazine sulfanyl intermediates) with catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours . Post-reaction steps include distillation of excess solvent, acidification with HCl, and recrystallization from ethanol. Key challenges include controlling regioselectivity and minimizing side products.

Q. Which spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl, methylthiazole).
  • High-Resolution Mass Spectrometry (HR-MS): To verify molecular weight (e.g., expected [M+H]+ ion).
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography: For absolute configuration determination, refine data using SHELXL (e.g., C–H···O/N interactions in crystal packing) .

Q. How can researchers mitigate hazards during synthesis and handling?

  • Toxicity: Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation from intermediates.
  • Storage: Keep in airtight containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the sulfanyl group .
  • Waste Disposal: Neutralize acidic byproducts before disposal, following institutional guidelines for halogenated organics.

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. To address this:

  • Reproducibility Checks: Replicate assays under standardized conditions (e.g., MTT assay for antiproliferative activity at 48–72 hours).
  • Batch Analysis: Compare HPLC purity profiles and quantify residual solvents (e.g., DMSO) that may interfere with bioactivity .
  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate contributing moieties .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Focus on the acetamide and thiazole groups as hydrogen-bond donors/acceptors .
  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. The 4-fluorophenyl group may enhance metabolic stability .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to validate docking poses .

Q. How can polymorphic forms of the compound be characterized, and what impact do they have on bioactivity?

  • DSC/TGA: Differential scanning calorimetry (DSC) identifies melting points and polymorph transitions.
  • PXRD: Compare experimental powder patterns with single-crystal data to detect polymorphs .
  • Solubility Studies: Test dissolution rates in biorelevant media (e.g., FaSSIF) to correlate crystal form with bioavailability .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for optimizing catalytic efficiency in large-scale synthesis?

  • Design of Experiments (DoE): Use response surface methodology (RSM) to optimize catalyst loading (zeolite Y-H), temperature, and solvent ratios.
  • Continuous Flow Chemistry: Reduces reaction time and improves yield compared to batch processes .

Q. How can researchers validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target proteins upon compound binding.
  • Silencing/Overexpression Models: CRISPR-Cas9 knockouts of putative targets (e.g., kinases) to confirm mechanism .

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